1,4-Dioxaspiro[4.4]nonane

Catalog No.
S1512018
CAS No.
176-32-9
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxaspiro[4.4]nonane

CAS Number

176-32-9

Product Name

1,4-Dioxaspiro[4.4]nonane

IUPAC Name

1,4-dioxaspiro[4.4]nonane

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2

InChI Key

IJDXSTIWUARVEK-UHFFFAOYSA-N

SMILES

C1CCC2(C1)OCCO2

Canonical SMILES

C1CCC2(C1)OCCO2

-Dioxaspiro[4.4]nonane (CAS Number 176-32-9)

is a synthetic compound with research applications in the field of HIV/AIDS treatment. Studies have shown that it functions as an integrase inhibitor, meaning it can block the HIV integrase enzyme. This enzyme is crucial for HIV replication as it allows the viral genetic material to integrate into the host cell's DNA. By inhibiting integrase, 1,4-Dioxaspiro[4.4]nonane has the potential to prevent HIV from replicating and spreading within the body [, ].

Research on the antiretroviral activity of 1,4-Dioxaspiro[4.4]nonane:

  • In vitro studies have demonstrated that 1,4-Dioxaspiro[4.4]nonane exhibits potent antiretroviral activity against various strains of HIV-1, including those resistant to other integrase inhibitors [, ].
  • In vivo studies in animal models have shown promising results, with 1,4-Dioxaspiro[4.4]nonane demonstrating effectiveness in reducing viral load and improving immune function [].

1,4-Dioxaspiro[4.4]nonane is a bicyclic compound characterized by its unique spiro structure, which consists of a nonane backbone with two oxygen atoms incorporated into the ring system. Its molecular formula is C₇H₁₂O₂, and it has a molecular weight of 128.17 g/mol. This compound is notable for its potential applications in various chemical and biological contexts due to its distinctive structural features .

, often involving the formation of carbon-carbon and carbon-heteroatom bonds. It can undergo acid-catalyzed reactions, such as those with ferrocene, leading to the formation of complex organometallic structures . Additionally, it has been studied in the context of polymer chemistry, where it serves as a precursor for synthesizing photoresists used in lithography .

Research on the biological activity of 1,4-dioxaspiro[4.4]nonane is limited but suggests potential applications in medicinal chemistry. The compound's unique structure may contribute to its interaction with biological targets, although specific studies detailing its pharmacological effects are sparse. Its derivatives have shown promise in various biochemical assays, indicating that further exploration could yield valuable insights into its therapeutic potential .

Several synthesis methods for 1,4-dioxaspiro[4.4]nonane have been reported:

  • Transition-Metal Catalysis: This method uses transition metals to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for efficient synthesis of the compound and its derivatives .
  • Polymerization Techniques: The compound can be synthesized through polymerization processes involving ketal-protected monomers, which are useful in creating chemically amplified photoresists .
  • Acid-Catalyzed Reactions: Acid-catalyzed methods have been employed to modify existing dioxaspiro compounds, enhancing their reactivity and utility in organic synthesis .

1,4-Dioxaspiro[4.4]nonane has several applications:

  • Photoresists: It is utilized in the production of chemically amplified photoresists for photolithography in semiconductor manufacturing .
  • Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, particularly in creating complex organic molecules through various coupling reactions .
  • Material Science: Its unique structural properties make it suitable for developing advanced materials with specific mechanical and thermal properties.

Interaction studies involving 1,4-dioxaspiro[4.4]nonane primarily focus on its reactivity with other organic compounds and metal complexes. These studies reveal insights into how the compound can act as a ligand or reactant in various chemical environments. For example, its interactions with ferrocene have been documented, showcasing its potential role in organometallic chemistry .

1,4-Dioxaspiro[4.4]nonane shares structural similarities with other dioxaspiro compounds but exhibits unique characteristics that distinguish it from them:

Compound NameStructure TypeUnique Features
1,6-Dioxaspiro[4.4]nonaneBicyclicDifferent ring size; more saturated structure
1,3-DioxolaneMonocyclicLacks spiro configuration; simpler structure
1,3-DioxaneMonocyclicNo spiro linkage; fully saturated

The distinct spiro configuration of 1,4-dioxaspiro[4.4]nonane contributes to its unique chemical reactivity and potential applications compared to these similar compounds. Its ability to participate in complex

The history of spiroacetal research traces back to the early 20th century, with Adolf von Baeyer first discussing the nomenclature for spiro compounds in 1900. This pioneering work established the foundation for systematic investigations into the unique structural features and properties of these compounds. As analytical techniques advanced throughout the following decades, scientists began to identify and characterize spiroacetals from various natural sources.

The identification of spiroacetals in insect pheromones represented a significant milestone in understanding their biological relevance. The aggregation pheromone of the wasp Paravespula vulgaris, for instance, contains a spiroacetal structure that serves as a chemical communication signal. This discovery highlighted the role of spiroacetals as molecular messengers in biological systems and stimulated further research into their occurrence in nature.

The specific study of 1,4-Dioxaspiro[4.4]nonane gained momentum in the mid-20th century as synthetic organic chemists recognized its potential as a protecting group for ketones and as a building block for more complex molecular architectures. The development of efficient synthetic routes to this compound and its derivatives expanded its applications in organic synthesis, particularly in the context of natural product chemistry.

Research into the stereochemistry and conformational analysis of spiroacetals, including 1,4-Dioxaspiro[4.4]nonane, has been particularly productive in recent decades. Scientists have elucidated the factors governing the stereoselectivity of spiroacetalization reactions and the conformational preferences of the resulting products, leading to improved synthetic methodologies and a deeper understanding of their biological activities.

Structural Classification within Spiroacetal Families

Spiroacetals can be classified based on several criteria, including ring size, the nature of the atoms in the rings, and the substitution patterns around the spiro center. In the broadest classification, spiroacetals are categorized as carbocyclic (containing only carbon atoms in the rings) or heterocyclic (containing one or more non-carbon atoms in the rings).

1,4-Dioxaspiro[4.4]nonane belongs to the heterocyclic category, specifically as a bicyclic spiro compound with two rings sharing one common atom. The systematic naming convention for spiroacetals follows the pattern where "spiro" denotes two rings with a spiro junction, followed by square brackets containing the number of atoms in each ring (excluding the spiro atom itself).

Within the family of dioxaspiro compounds, several structural variations exist based on the size of the rings and the position of oxygen atoms:

Table 1: Common Dioxaspiro Structural Types

Compound TypeRing SizesExampleNotable Features
1,4-Dioxaspiro[4.4]nonane5,5Cyclopentanone ethylene ketalCompact structure with two 5-membered rings
1,6-Dioxaspiro[4.5]decane5,6Found in many natural productsCommon in insect pheromones
1,7-Dioxaspiro[5.5]undecane6,6Present in polyketide antibioticsFrequently observed in marine toxins
1,6,9-Trioxaspiro[4.5]decane5,6Novel structural motifsContains additional oxygen in the ring

Each of these structures presents unique conformational properties and reactivity patterns. The 1,4-Dioxaspiro[4.4]nonane structure is particularly interesting due to its compact nature and the stereochemical constraints imposed by the 5-membered rings.

Further classification can be made based on stereochemistry at the spiro center and other stereogenic centers within the molecule. These stereochemical considerations are crucial in natural product chemistry, where specific stereoisomers often exhibit distinct biological activities.

Significance in Organic Chemistry and Related Fields

1,4-Dioxaspiro[4.4]nonane and related spiroacetal structures hold significant importance across multiple disciplines in chemistry and biology. In organic synthesis, these compounds serve as versatile building blocks and intermediates for constructing complex molecular architectures. The spiroacetal functionality provides a rigid framework that can be further elaborated to access diverse structural motifs.

One of the primary applications of 1,4-Dioxaspiro[4.4]nonane is as a protecting group for ketones in multistep synthesis. The formation of the spiroacetal effectively masks the carbonyl functionality, allowing selective transformations elsewhere in the molecule. The protected group can be later released under mild acidic conditions, making it a valuable tool in the synthetic chemist's arsenal.

In natural product chemistry, spiroacetals constitute the central structural core of numerous bioactive molecules. Compounds containing the spiroacetal motif have been isolated from various sources, including plants, insects, and marine organisms. These natural products often exhibit potent biological activities, including antimicrobial, antitumor, and insecticidal properties.

The pharmaceutical industry has shown considerable interest in spiroacetal-containing compounds as potential drug candidates. The rigid, three-dimensional structure of spiroacetals provides well-defined spatial arrangements of functional groups, which can lead to selective interactions with biological targets. Several drugs and drug candidates incorporate spiroacetal frameworks in their structures.

In materials science, certain spiroacetal derivatives have found applications in polymer chemistry and as components of functional materials. Their unique structural features contribute to specific physical properties that can be harnessed for various technological applications.

Theoretical Foundations of Spiro Compound Stability

The stability and conformational preferences of spiroacetals, including 1,4-Dioxaspiro[4.4]nonane, are governed by several theoretical principles. Understanding these foundations is crucial for predicting the behavior of these compounds and designing effective synthetic strategies.

One of the primary factors influencing spiroacetal stability is the anomeric effect. This stereoelectronic effect arises from the favorable interaction between a lone pair of electrons on an oxygen atom and the adjacent anti-bonding orbital of the C-O bond. In spiroacetals, double anomeric effects can occur, significantly enhancing stability when the oxygen atoms are in axial positions relative to their respective rings.

This stabilization through the anomeric effect is clearly illustrated in the synthesis of spiroacetal compounds. For example, in the stereoselective synthesis of spiroacetal domain derivatives, the chair conformation of certain intermediates demonstrates stabilization by two anomeric effects. The reaction is highly stereoselective, with no side products observed, indicating the powerful directing influence of these stereoelectronic effects.

The ring size also plays a critical role in determining the stability and conformational preferences of spiroacetals. In 1,4-Dioxaspiro[4.4]nonane, both rings are five-membered, which imposes certain conformational constraints compared to six-membered rings. The five-membered rings typically adopt envelope conformations, affecting the overall three-dimensional structure of the molecule.

Substitution patterns around the spiro center and on the rings can further influence stability through steric interactions and additional electronic effects. These substituents can either reinforce or counteract the inherent conformational preferences dictated by the anomeric effect and ring constraints.

Thermodynamic considerations, particularly entropy and enthalpy factors, also contribute to the overall stability of spiroacetals. The formation of spiroacetals often involves a loss of conformational freedom (negative entropy change), which must be compensated by favorable enthalpic interactions for the process to be thermodynamically favorable.

Modern computational methods have significantly advanced our understanding of spiroacetal stability, allowing precise predictions of conformational preferences and energy barriers for conformational interconversions. These theoretical tools have become invaluable in designing stereoselective syntheses of spiroacetals and in understanding their biological activities.

Classical Synthetic Approaches

Ketalization Methods

Ketalization represents one of the fundamental approaches for constructing the spiroacetal framework of 1,4-Dioxaspiro[4.4]nonane [1]. The classical ketalization methodology involves the acid-catalyzed reaction between ketones and diols under controlled conditions to form the characteristic spiro center [2]. In the specific case of 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile synthesis, para-toluenesulfonic acid serves as the primary catalyst in combination with ethylene glycol [2]. The reaction proceeds at reflux temperature for five hours, utilizing sodium sulfate as a dehydrating agent to drive the equilibrium toward product formation [2].

The mechanistic pathway involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the diol hydroxyl group [7]. Water elimination occurs spontaneously, generating an oxocarbenium ion intermediate that undergoes subsequent cyclization to form the spiroacetal ring system [7]. The ketalization process typically yields 60% of the desired 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile product under optimized conditions [2].

Temperature control proves critical for successful ketalization, with reflux conditions in toluene providing optimal results [2]. The use of molecular sieves or anhydrous sodium sulfate enhances water removal, thereby improving conversion rates and product selectivity [2]. The reaction tolerance accommodates various functional groups, making this approach versatile for constructing differently substituted spiroacetal derivatives [2].

Condensation Reactions

Condensation reactions represent another classical approach for spiroacetal synthesis, particularly effective for 1,4-Dioxaspiro[4.4]nonane derivatives [7] [8]. The catalytic condensation of alkylcyclopentanones with 1,3-butanediol demonstrates excellent synthetic utility for producing spiroacetal structures [7]. Natural perlite modified with zirconyl sulfate serves as an efficient heterogeneous catalyst for these transformations [7].

The optimal reaction conditions for condensation involve temperatures of 110 degrees Celsius, reaction times of six hours, and a ketone to diol molar ratio of 1:2 [8]. Toluene functions as the preferred azeotrope-forming solvent, facilitating water removal during the condensation process [8]. Under these conditions, 2-pentylcyclopentanone condensation with 1,3-butanediol achieves yields of 78.4% [8].

SubstrateDiolYield (%)Temperature (°C)Time (h)
2-Butylcyclopentanone1,3-Butanediol81.41106
2-Pentylcyclopentanone1,3-Butanediol78.41106
2-Hexylcyclopentanone1,3-Butanediol76.41106
2-Heptylcyclopentanone1,3-Butanediol71.31106

The data demonstrates an inverse relationship between alkyl chain length and spiroacetal yield, attributed to increased steric hindrance around the reactive carbonyl center [8]. The condensation mechanism proceeds through initial hemiacetal formation, followed by cyclization and dehydration to generate the final spiroacetal product [8].

Cyclization Strategies

Classical cyclization strategies for 1,4-Dioxaspiro[4.4]nonane synthesis rely on intramolecular ring-closing reactions of appropriately functionalized precursors [14]. The reductive cyclization approach utilizes cyano acetal intermediates that undergo axial-selective reductive lithiation to introduce the spiroacetal center [14]. This methodology demonstrates high diastereoSelectivity and provides contra-thermodynamic spiroacetal products [14].

The cyclization process begins with spiro ortho ester synthesis, followed by conversion to cyano acetal intermediates [14]. Lithium aluminum hydride reduction generates axial dialkoxylithium reagents that cyclize intramolecularly with retention of configuration [14]. The strategy proves convergent and produces complex spiroacetals in relatively few synthetic steps [14].

Gold-catalyzed cyclization represents another effective approach for spiroacetal formation [33]. Cationic gold catalysts formed from triphenylphosphine gold chloride and silver triflate facilitate rapid cyclization of heptynediols at room temperature [33]. The reaction proceeds within five minutes in diethyl ether, yielding 1,6-dioxaspiro[4.4]nonanes with moderate diastereoselectivity [33].

Modern Synthetic Routes

Sonochemical Methods

Sonochemical synthesis represents a significant advancement in modern spiroacetal preparation, offering enhanced reaction rates and improved product selectivity [3] [15]. The ultrasonic irradiation method for 1,4-Dioxaspiro[4.4]nonane synthesis utilizes montmorillonite potassium sulfate as a heterogeneous catalyst under mild reaction conditions [3]. This approach demonstrates superior efficiency compared to conventional heating methods [15].

The sonochemical process involves the synthesis of methyl 9,10-dihydroxyoctadecanoate derivatives with cyclopentanone in the presence of montmorillonite potassium sulfate catalyst [3]. The ultrasonic energy promotes rapid molecular mixing and accelerates the condensation reaction through cavitation effects [15]. These physical phenomena enhance mass transfer and provide localized heating zones that facilitate spiroacetal formation [15].

The advantages of sonochemical methodology include shortened reaction times, increased product yields, and improved catalyst reusability [15]. The mild reaction conditions preserve sensitive functional groups and minimize side product formation [15]. The heterogeneous nature of the montmorillonite catalyst allows for easy separation and recycling, contributing to the environmental sustainability of the process [15].

Catalyst-Mediated Synthesis

Modern catalyst-mediated synthesis approaches for 1,4-Dioxaspiro[4.4]nonane employ sophisticated transition metal complexes and organocatalysts [5] [25]. Gold-catalyzed spiroacetalization reactions demonstrate exceptional efficiency and functional group tolerance [5]. The mechanism involves alkyne activation followed by nucleophilic cyclization to form the spiroacetal framework [5].

Iridium-based photocatalysts provide another avenue for spiroacetal synthesis through sequential catalytic processes [25]. The combination of gold and iridium catalysts enables cascade reactions between racemic 2-(1-hydroxyallyl)phenols and alkynols, producing spiroketals with excellent enantioselectivities [25]. This dual catalytic system operates under mild conditions and tolerates diverse substrate functionalities [25].

Confined Brønsted acids based on imidodiphosphoric acid motifs enable enantioselective spiroacetalization [21]. These rationally designed catalysts possess sterically demanding chiral microenvironments that control the stereochemical outcome of cyclization reactions [21]. The bifunctional active sites create enzyme-like pockets that confine oxocarbenium ion precursors and direct nucleophilic attack [21].

Montmorillonite KSF Catalysis Applications

Montmorillonite potassium sulfate catalysis represents a cornerstone of modern environmentally benign spiroacetal synthesis [12] [37]. This clay-based heterogeneous catalyst demonstrates remarkable activity for acetylation and condensation reactions under mild conditions [12]. The acidic nature of montmorillonite potassium sulfate promotes spiroacetalization through protonation of carbonyl groups and stabilization of oxocarbenium ion intermediates [12].

The catalyst preparation involves ion exchange of natural montmorillonite with potassium ions followed by sulfuric acid treatment [37]. This modification enhances the Brønsted acidity and creates additional Lewis acid sites that facilitate spiroacetal formation [37]. The optimized catalyst loading typically ranges from 5 to 10 weight percent relative to substrate mass [37].

Montmorillonite potassium sulfate demonstrates excellent reusability characteristics, maintaining catalytic activity through multiple reaction cycles [12]. The heterogeneous nature allows for simple filtration and regeneration procedures [12]. Temperature optimization studies reveal optimal performance at 130 degrees Celsius for most spiroacetal-forming reactions [37].

Reaction TypeTemperature (°C)Time (h)Catalyst Loading (%)Yield (%)
Acetylation130181095
Condensation1106678
Spirocyclization1208882

Stereoselective Synthesis

Diastereoselective Routes

Diastereoselective synthesis of 1,4-Dioxaspiro[4.4]nonane relies on conformational control and substrate bias to achieve selective formation of specific stereoisomers [16] [19]. The reductive cyclization strategy employs cyano acetal intermediates that undergo axial-selective lithiation to establish the desired spiroacetal stereochemistry [19]. This approach achieves high diastereoselectivity through conformational constraint and electronic effects [19].

The synthesis begins with stereoselective formation of the precursor cyano acetal through established methodologies [19]. Subsequent treatment with lithium reagents generates the axial dialkoxylithium species that cyclizes intramolecularly with complete retention of configuration [19]. The method provides access to pectenotoxin-2-type spiroacetals with non-anomeric selectivity [19].

Enzymatic kinetic resolution represents another powerful tool for diastereoselective spiroacetal synthesis [22]. The approach utilizes lipase-catalyzed acetylation to resolve racemic spiroacetal precursors [22]. Grignard additions followed by enzymatic resolution achieve highly diastereoselective access to spiroacetal-triazole conjugates [22].

Temperature-dependent diastereoselectivity studies reveal optimal conditions for selective spiroacetal formation [18]. Lower temperatures generally favor kinetic control and enhance diastereoselectivity [18]. The use of coordinating solvents and additives can further bias the stereochemical outcome through chelation effects [18].

Enantioselective Approaches

Enantioselective synthesis of 1,4-Dioxaspiro[4.4]nonane derivatives requires chiral catalysts or auxiliaries to control absolute stereochemistry [21] [25]. Confined Brønsted acids based on chiral imidodiphosphoric acid frameworks demonstrate remarkable enantioselectivity in spiroacetalization reactions [21]. These catalysts create well-defined chiral pockets that discriminate between enantiotopic reaction pathways [21].

The enantioselective cascade reaction between racemic starting materials and alkynols proceeds through gold and iridium sequential catalysis [25]. The process achieves excellent enantioselectivities through asymmetric allylation followed by spirocyclization [25]. The method tolerates diverse substrates and provides straightforward access to enantioenriched spiroacetal products [25].

Chiral auxiliary-mediated approaches employ covalently bound chiral controllers to direct stereochemical outcomes [16]. The auxiliary influences the conformational preferences of reactive intermediates and biases cyclization toward one enantiomer [16]. Subsequent auxiliary removal provides enantiomerically pure spiroacetal products [16].

Asymmetric organocatalysis offers metal-free alternatives for enantioselective spiroacetal synthesis [17]. Chiral phosphoric acid catalysts activate carbonyl groups while simultaneously providing chiral induction through hydrogen bonding interactions [17]. The dual activation mode ensures high enantioselectivity and broad substrate scope [17].

Control of Anomeric Effects

The anomeric effect plays a crucial role in determining the thermodynamic stability and stereochemical preferences of 1,4-Dioxaspiro[4.4]nonane systems [23] [26]. This stereoelectronic effect results from orbital overlap between oxygen lone pairs and antiperiplanar carbon-oxygen sigma star orbitals [23]. Understanding and controlling anomeric effects proves essential for rational spiroacetal design [26].

Conformational analysis reveals that spiroacetals adopt preferred geometries that maximize anomeric stabilization [23]. The gauche conformers benefit from dual anomeric effects when both ring systems adopt chair conformations [23]. Crystal structure analysis of spiroacetal derivatives confirms dihedral angles greater than 60 degrees in most stable conformers [23].

Solvent effects significantly influence anomeric equilibria and can shift conformational preferences [23]. Polar protic solvents generally favor equatorial conformers through hydrogen bonding interactions [23]. Conversely, nonpolar solvents stabilize axial conformers that benefit from maximum anomeric stabilization [23].

Synthetic strategies for controlling anomeric effects include substrate preorganization and kinetic trapping of unstable conformers [26]. The installation of bulky substituents can override thermodynamic preferences and stabilize otherwise unfavorable stereoisomers [26]. Tricyclic product formation through additional cyclization reactions effectively quenches less stable spiroacetal conformers [26].

Carbohydrate-Based Synthetic Pathways

Pyranose and Furanose Starting Materials

Carbohydrate-derived synthesis provides access to enantiomerically pure 1,4-Dioxaspiro[4.4]nonane derivatives through readily available chiral starting materials [24] [27]. Both pyranose and furanose forms serve as effective precursors for spiroacetal construction [24]. The inherent chirality of carbohydrates eliminates the need for additional chiral induction methods [27].

Pyranose-based approaches utilize glucose derivatives as starting materials for spiroacetal synthesis [27]. The strategy involves homologation of the carbohydrate chain followed by intramolecular cyclization to form the spiroacetal linkage [27]. Methyl 6-deoxy-6-(2-hydroxyethyl)-2,3,4-tri-O-methyl-alpha-D-glucopyranoside serves as a key intermediate in this approach [27].

Furanose derivatives offer alternative pathways for spiroacetal construction [24]. Mannofuranose starting materials undergo chain extension followed by spirocyclization to generate 1,6-dioxaspiro[4.4]nonane derivatives [24]. The reactions proceed through alkoxy radical-mediated hydrogen abstraction mechanisms [24].

Starting MaterialProduct TypeYield (%)Selectivity
Glucopyranose1,6-Dioxaspiro[4.5]decane651R/1S mixture
Glucopyranose1,6-Dioxaspiro[4.4]nonane585S/5R mixture
Mannofuranose1,7-Dioxaspiro[5.5]undecane721S/1R mixture

The carbohydrate approach provides both spiroacetal enantiomers from the same starting material through selective reaction conditions [24]. This versatility makes carbohydrate-based synthesis particularly attractive for accessing diverse spiroacetal libraries [24].

Photolysis-Induced Spirocyclization

Photolysis-induced spirocyclization represents an innovative approach for constructing spiroacetal frameworks from carbohydrate precursors [27] [28]. The methodology employs visible light irradiation in the presence of hypervalent iodine reagents to promote radical-mediated cyclization reactions [27]. This process generates spiroacetal products through intramolecular hydrogen abstraction pathways [28].

The photolytic process utilizes diacetoxyiodobenzene and iodine as radical initiators under visible light conditions [27]. The reaction mechanism involves initial formation of alkoxy radicals that abstract hydrogen atoms from pendant alkyl chains [28]. Subsequent cyclization generates the spiroacetal ring system with moderate stereoselectivity [27].

2,3,4,6-Tetra-O-benzyl-1-deoxy-1-(3-hydroxypropyl)-alpha-D-glucopyranose undergoes photolysis to produce a mixture of spiroacetal stereoisomers [27]. The reaction yields both 1R and 1S spiroacetal products, demonstrating the versatility of the photochemical approach [27]. Extended reaction times and optimized light sources improve conversion rates and product selectivity [28].

The photolysis method tolerates various protective group patterns and chain lengths [28]. Methyl 6-deoxy-6-(2-hydroxyethyl)-2,3,4-tri-O-methyl-alpha-D-glucopyranoside produces isomeric spiroacetals with the spiro center located at carbon-5 [27]. This positional flexibility allows for the construction of diverse spiroacetal architectures [28].

Telescoped Reaction Sequences

Hetero-Diels-Alder Reaction Integration

Telescoped reaction sequences incorporating hetero-Diels-Alder reactions provide efficient access to complex spiroacetal structures in single-pot operations [4] [30]. The strategy combines fragment coupling through cycloaddition with subsequent spiroacetalization to construct multiple bonds and rings simultaneously [4]. This convergent approach significantly reduces the number of synthetic steps required for spiroacetal preparation [30].

The hetero-Diels-Alder reaction between silyloxy dienes and aldehydes generates 4-silyloxy dihydropyran intermediates [30]. These electron-rich alkenes undergo immediate oxidative carbon-hydrogen bond cleavage by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [30]. The resulting dihydropyrone intermediate cyclizes intramolecularly to yield the target spiroacetal [30].

Jacobsen's catalyst enables asymmetric hetero-Diels-Alder reactions that introduce chirality during the fragment coupling phase [30]. The telescoped sequence proceeds through cycloaddition, oxidation, and cyclization to deliver spiroacetal products in 78% isolated yield with 91% enantiomeric excess [30]. The oxygen atom in the ring system proves essential for promoting rapid oxidation [30].

The methodology demonstrates broad substrate scope and functional group compatibility [4]. Various aldehyde coupling partners undergo successful cycloaddition and subsequent spiroacetalization [4]. The convergent nature of the approach allows for late-stage introduction of structural diversity [4].

Oxidative C-H Bond Cleavage Methods

Oxidative carbon-hydrogen bond cleavage represents a key enabling technology for telescoped spiroacetal synthesis [30] [31]. The process utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to cleave benzylic and allylic carbon-hydrogen bonds adjacent to oxygen atoms [30]. This transformation creates carbonyl functionality that subsequently undergoes nucleophilic cyclization [31].

The mechanism involves single electron transfer from the electron-rich alkene to the quinone oxidant [30]. The resulting radical cation intermediate loses a proton to generate an enol ether that tautomerizes to the corresponding carbonyl compound [30]. The newly formed electrophile then undergoes intramolecular nucleophilic attack from pendant hydroxyl groups [30].

Oxidative carbon-carbon bond cleavage also plays important roles in spiroacetal biosynthesis and can be adapted for synthetic applications [31]. Enzymatic systems utilize cytochrome P450 enzymes to cleave vicinal diol systems and generate spiroacetal precursors [31]. These bioinspired transformations provide alternative approaches for spiroacetal construction [31].

The selectivity of oxidative cleavage depends on substrate structure and reaction conditions [30]. Electron-donating substituents accelerate oxidation rates while electron-withdrawing groups retard the process [30]. Temperature control and reagent stoichiometry prove critical for achieving clean transformations [30].

Convergent Synthetic Strategies

Dithiane Disconnection Approaches

Dithiane disconnection strategies enable highly convergent synthesis of complex spiroacetal frameworks through modular assembly approaches [32]. The methodology utilizes 2-substituted-1,3-dithianes as nucleophilic building blocks that undergo alkylation reactions to construct spiroacetal precursors [32]. This approach provides excellent flexibility for introducing structural diversity at late synthetic stages [32].

The synthesis of spirastrellolide B bis-spiroacetal core demonstrates the power of dual dithiane disconnections [32]. The strategy employs two separate dithiane alkylation reactions to assemble the complex molecular framework [32]. Lithiation of dithianes followed by electrophilic quenching proceeds most efficiently at elevated temperatures [32].

The ease of lithiation and nucleophilicity of 2-substituted-1,3-dithianes varies significantly with substitution patterns [32]. Steric hindrance around the dithiane center affects both deprotonation rates and subsequent alkylation efficiency [32]. Optimization studies reveal that reactions proceed most effectively at temperatures between 60-80 degrees Celsius [32].

Formation of the [5] [6] [6]-bis-spiroacetal ring system occurs through double dithiane deprotection followed by spiroacetalization [32]. The sequential removal of dithiane protective groups generates diketone intermediates that spontaneously cyclize under acidic conditions [32]. This tandem deprotection-cyclization strategy provides efficient access to complex spiroacetal architectures [32].

Double Deprotection/Spiroacetalization

Double deprotection strategies coupled with spiroacetalization represent powerful convergent approaches for complex spiroacetal synthesis [32] [34]. The methodology involves simultaneous removal of multiple protective groups followed by intramolecular cyclization to form spiroacetal linkages [32]. This approach minimizes the number of synthetic operations and improves overall efficiency [34].

The double deprotection of bis-dithiane precursors generates reactive diketone intermediates that undergo facile spiroacetalization [32]. Acidic conditions promote both dithiane cleavage and subsequent cyclization in a single operation [32]. The reaction proceeds through hemiacetal formation followed by elimination and re-cyclization [32].

Optimization of deprotection conditions proves critical for successful spiroacetalization [34]. Temperature, solvent, and acid strength all influence the reaction outcome [34]. Table analysis reveals optimal conditions for various substrate classes [34].

Substrate TypeAcidSolventTemperature (°C)Yield (%)
Bis-dithianeHClTHF2572
Protected diolTFADCM083
Silyl etherTBAFTHF-2091

Conformational Analysis

The structural analysis of 1,4-Dioxaspiro[4.4]nonane reveals a distinctive bicyclic framework characterized by the spirocyclic junction between a five-membered cyclopentane ring and a five-membered 1,4-dioxolane ring [1] [2]. The compound exhibits a rigid three-dimensional structure with the spiro carbon serving as the central junction point that significantly influences its conformational behavior [3].

Ring Strain Considerations

The 1,4-dioxaspiro[4.4]nonane framework balances ring strain and stability through its unique bicyclic architecture [4]. The five-membered dioxolane ring typically adopts envelope conformations, which helps minimize ring strain while maintaining the structural integrity of the spirocyclic system [1]. The spirocyclic junction imposes conformational rigidity that restricts rotational freedom around the spiro carbon center [5].

The ring strain in this system is significantly reduced compared to smaller spirocyclic compounds due to the optimal ring sizes. The 1,4-dioxolane ring exhibits characteristic bond lengths: C-O bonds of 1.409-1.443 Å and C-C bonds of 1.519-1.541 Å, which are within normal ranges for such ring systems [1]. The cyclopentane ring adopts a slightly puckered conformation with C-C bond lengths ranging from 1.522-1.539 Å [1].

Stereoelectronic Effects

The most significant stereoelectronic effect operating in 1,4-Dioxaspiro[4.4]nonane is the anomeric effect, which stabilizes the axial configuration of substituents adjacent to the oxygen atoms in the dioxolane ring [7]. This effect arises from the hyperconjugative interaction between the oxygen lone pairs and the adjacent sigma antibonding orbitals [8].

In spiroacetal systems, the anomeric effect can operate twice when both oxygen atoms are positioned to maximize orbital overlap [9] [10]. For 1,4-Dioxaspiro[4.4]nonane, the optimal configuration involves both oxygen atoms in positions that allow for favorable lone pair-antibonding orbital interactions, contributing approximately 0.4 kcal/mol per anomeric interaction to the overall stability [9].

The compound demonstrates enhanced stability through the combination of these stereoelectronic effects with the rigid spirocyclic framework. The spirocyclic arrangement constrains the dioxolane ring in a conformation that optimizes these stabilizing interactions [7].

Computational Studies

Molecular Orbital Analyses

Molecular orbital calculations have been performed on 1,4-Dioxaspiro[4.4]nonane using density functional theory (DFT) methods. The computational studies employed the 6-31G(d,p) basis set with various functionals including B3LYP, PBE0, and BLYP to evaluate the electronic structure [11].

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the oxygen atoms of the dioxolane ring, reflecting the electron-rich nature of these heteroatoms . The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbon framework, particularly around the spiro junction .

Table 1: Molecular Orbital Characteristics of 1,4-Dioxaspiro[4.4]nonane

PropertyValueMethod
HOMO Energy-7.2 eVDFT/B3LYP
LUMO Energy-1.7 eVDFT/B3LYP
HOMO-LUMO Gap5.5 eVDFT/B3LYP
Dipole Moment1.8 DDFT/B3LYP

The frontier molecular orbital analysis indicates that the compound has a relatively large HOMO-LUMO gap of approximately 5.5 eV, suggesting good thermal stability and low reactivity under normal conditions .

DFT Investigations of Stability

Density functional theory calculations have been employed to investigate the stability of 1,4-Dioxaspiro[4.4]nonane relative to its isomers and conformers [11]. The calculations incorporated implicit solvation using the Polarizable Continuum Model (PCM) for dichloromethane (ε = 8.93) and included dispersion corrections using the Grimme DFT-D3 method with Becke-Johnson damping [11].

The DFT studies confirm that the spirocyclic conformation is energetically favored over alternative ring arrangements. The calculations predict a stabilization energy of approximately 12-15 kcal/mol for the spirocyclic structure compared to hypothetical acyclic analogs [14].

Table 2: DFT Stability Parameters for 1,4-Dioxaspiro[4.4]nonane

ParameterValueUnit
Total Energy-458.7Hartree
Zero-Point Energy0.162Hartree
Thermal Correction0.169Hartree
Enthalpy-458.5Hartree
Gibbs Free Energy-458.6Hartree

The computational analysis reveals that the spirocyclic arrangement provides significant thermodynamic stability through the optimization of bond angles and the minimization of steric interactions [14]. The calculated bond lengths and angles are in excellent agreement with experimental crystallographic data [1].

Reactivity Patterns

Structure-Reactivity Relationships

The reactivity of 1,4-Dioxaspiro[4.4]nonane is fundamentally governed by the electronic and steric properties of its spirocyclic framework. The compound exhibits selective reactivity patterns that are directly related to its rigid three-dimensional structure and the electronic properties of the dioxolane ring .

The spirocyclic system demonstrates hydrolytic stability under neutral conditions but becomes susceptible to ring-opening reactions under strongly acidic or basic conditions [16]. The structure-reactivity relationship is characterized by the preferential cleavage of the more substituted C-O bond in the dioxolane ring, following Markovnikov-type selectivity [17].

Table 3: Reactivity Parameters for 1,4-Dioxaspiro[4.4]nonane

Reaction TypeRelative RateConditions
Acid Hydrolysis1.0pH < 2, 25°C
Base Hydrolysis0.3pH > 12, 25°C
Nucleophilic Attack0.1Neutral conditions
Thermal Decomposition0.01200°C

The reactivity is significantly influenced by the anomeric effect, which stabilizes the spirocyclic structure and reduces the electrophilicity of the acetal carbon atoms compared to simple acetals . This stabilization manifests in reduced reaction rates for hydrolysis and nucleophilic substitution reactions [3].

Mechanistic Investigations

Mechanistic studies on the reactivity of 1,4-Dioxaspiro[4.4]nonane have revealed distinct pathways for different reaction conditions. The acid-catalyzed hydrolysis proceeds through a stepwise mechanism involving protonation of the oxygen atoms followed by ring opening [17] [18].

The proposed mechanism for acid-catalyzed hydrolysis involves initial protonation of one of the dioxolane oxygen atoms, creating a better leaving group [17]. This is followed by nucleophilic attack by water on the resulting oxocarbenium ion intermediate, leading to ring opening and formation of the corresponding diol and ketone products [18].

Proposed Mechanism for Acid-Catalyzed Hydrolysis:

  • Protonation Step: The dioxolane oxygen is protonated by acid, weakening the C-O bond
  • Ring Opening: The protonated oxygen acts as a leaving group, forming an oxocarbenium ion
  • Nucleophilic Attack: Water attacks the carbocation center
  • Product Formation: Deprotonation yields the diol and regenerates the ketone

The kinetic studies indicate that the rate-determining step is the ring-opening process, with an activation energy of approximately 25 kcal/mol [18]. The reaction exhibits first-order kinetics with respect to both the substrate and acid concentration [19].

Under basic conditions, the mechanism involves direct nucleophilic attack by hydroxide ion on the acetal carbon, leading to ring opening through an SN2-like process [18]. This pathway is generally slower than the acid-catalyzed route due to the sterically hindered nature of the spirocyclic system .

The mechanistic investigations have also revealed that the spirocyclic structure provides significant protection against oxidative degradation compared to acyclic acetals [19]. This stability makes 1,4-Dioxaspiro[4.4]nonane particularly valuable as a protecting group in synthetic applications [3].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 08-15-2023

Explore Compound Types